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molecular formula C9H9ClO2 B049340 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole CAS No. 117661-72-0

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

Cat. No. B049340
M. Wt: 184.62 g/mol
InChI Key: POLAVUVVBKLQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06683103B2

Procedure details

To a mixture of methylene chloride (130 L), concentrated HCl (130 L), and tetrabutylammonium bromide (1.61 Kg) was added 5 methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14 L, 37 wt % in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180 L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50 L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step Two
Name
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
1.61 kg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C[CH:3]1[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4]1.[CH2:12]=O.[CH2:14]([Cl:16])Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:16][CH2:14][C:9]1[C:10]([CH3:12])=[CH:11][C:5]2[O:4][CH2:3][O:7][C:6]=2[CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
10 kg
Type
reactant
Smiles
CC1OC2=C(O1)C=CC=C2
Step Two
Name
Quantity
14 L
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
130 L
Type
reactant
Smiles
Cl
Name
Quantity
130 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.61 kg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
ADDITION
Type
ADDITION
Details
Hexane (180 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to boiling
CUSTOM
Type
CUSTOM
Details
The hot hexane solution was decanted from a heavy oily residue
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC1=CC2=C(OCO2)C=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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